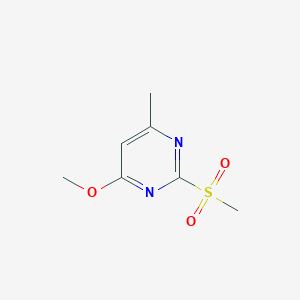

4-甲氧基-6-甲基-2-(甲磺基)嘧啶

描述

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It is a heterocyclic compound that is widely used in scientific research and industry. The molecular formula is C7H10N2O3S and the average mass is 202.231 Da .

Synthesis Analysis

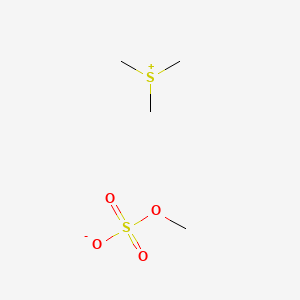

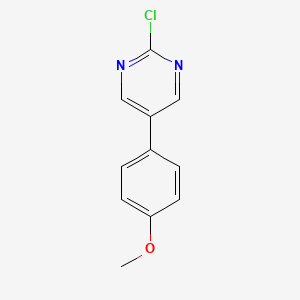

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be prepared by the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . In a preferred variant of the synthesis process, an aqueous base such as an alkali metal hydroxide is added dropwise with stirring at reaction temperatures of from 10° to 90° C. to the aqueous-acidic reaction mixture until the pH range of the reaction mixture is 5-8 .Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has a methoxy group (-OCH3) attached at the 4th position, a methyl group (-CH3) at the 6th position, and a methylsulfonyl group (-SO2CH3) at the 2nd position .Physical And Chemical Properties Analysis

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It has a molecular weight of 202.23 g/mol . The melting point ranges from 127°C to 131°C .科学研究应用

-

Neuroprotection and Anti-neuroinflammatory Agents

- Field : Pharmaceutical Research .

- Application : Pyrimidine and its derivatives have been used to study neuroprotection and anti-inflammatory activity .

- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

-

Anti-Fibrosis Activity

- Field : Medicinal Chemistry .

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods : The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results : Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

-

Synthesis of Hyperbranched Poly(arylene pyrimidine ether)s

- Field : Polymer Chemistry .

- Application : 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .

- Methods : The synthesis involved using a novel leaving group, methylsulfone activated by pyrimidine .

- Results : The result was the successful synthesis of two new hyperbranched poly(arylene pyrimidine ether)s .

-

Herbicide Synthesis

- Field : Agrochemical Industry .

- Application : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of herbicides such as sulcotrione .

- Methods : The synthesis involves a series of reactions including oxidation and nucleophilic substitution .

- Results : The result is the production of potent herbicides .

-

Synthesis of 2-Cyanopyrimidines

- Field : Organic Chemistry .

- Application : 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine .

- Methods : The synthesis involved a series of reactions including chlorination with N-chlorosuccinimide (NCS) .

- Results : The result was the successful synthesis of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .

-

Selective COX-2 Inhibitors

- Field : Medicinal Chemistry .

- Application : A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .

- Methods : The synthesis involved a series of reactions and the compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

- Results : Among these compounds, one exhibited the highest potency and selectivity against COX-2 enzyme .

安全和危害

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

4-methoxy-6-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-5-4-6(12-2)9-7(8-5)13(3,10)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSJCLQCRJIZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378241 | |

| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |

CAS RN |

57268-32-3 | |

| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

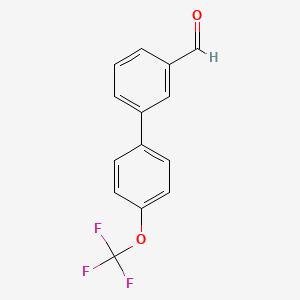

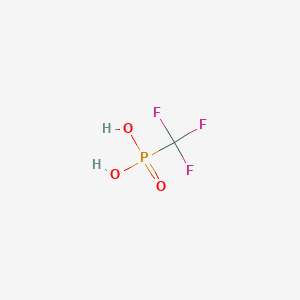

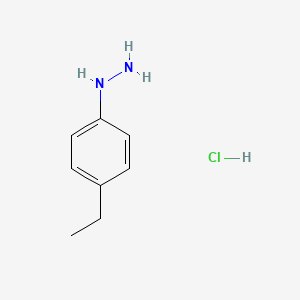

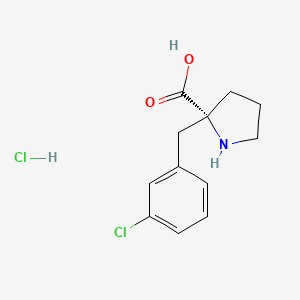

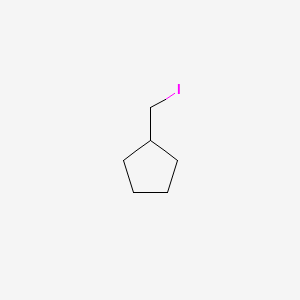

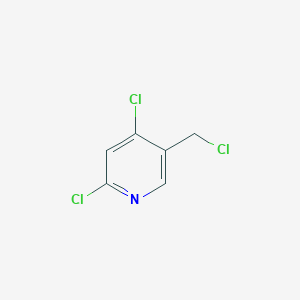

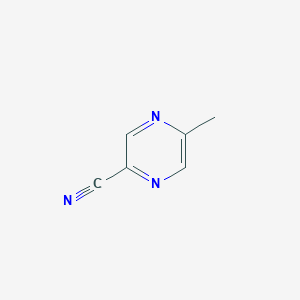

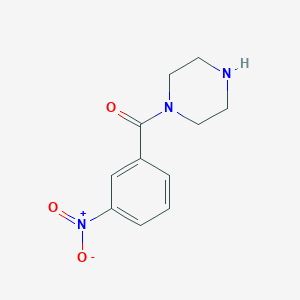

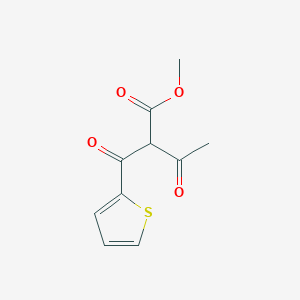

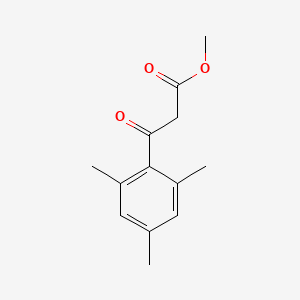

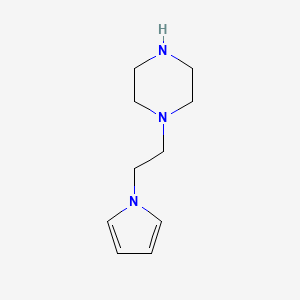

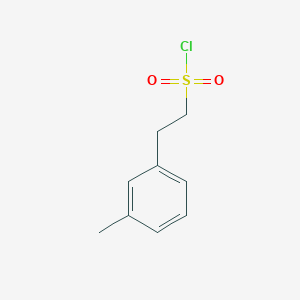

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。